(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
The compound (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (hereafter referred to as Compound A) is a spirocyclic chromanone derivative characterized by a fused benzopyran-cyclohexane system. Key structural and physicochemical properties include:
- Molecular formula: C₁₄H₁₄O₄
- Molecular weight: 246.27 g/mol
- CAS number: 951988-89-9 (EN300-302505) .
- Stereochemistry: The (2S) configuration at the spiro junction confers chirality, which may influence biological activity and metabolic pathways.
- Functional groups: A hydroxyl group at position 7 and a methyl substituent at the 5'-position of the cyclohexane ring.
Properties
IUPAC Name |
(2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODKSULHXYBLA-WRXSAAJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC[C@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
(2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
Compound B : 4'-tert-Butyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Molecular formula : C₂₀H₂₆O₅
- Molecular weight : 346.43 g/mol (CAS: EN300-303046) .
- Key difference : Replacement of the 5'-methyl group with a bulky tert-butyl group.
- Impact: Increased steric hindrance may reduce binding affinity to enzymes or receptors requiring a compact substituent.
Compound C : (2S)-7-Hydroxy-3'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Molecular formula : C₁₄H₁₄O₅
- Molecular weight : 246.27 g/mol (CAS: 1242843-10-2) .
- Key difference : Methyl group at the 3'-position instead of 5'.
- Impact: Altered spatial orientation of the methyl group may affect interactions with chiral binding pockets. Potential differences in metabolic stability due to steric shielding of the hydroxyl group .
Functional Group Modifications
Compound D : 7,8-Dihydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Molecular formula : C₁₄H₁₆O₄
- Molecular weight : 248.28 g/mol (CAS: 135110-69-9) .
- Key difference : Additional hydroxyl group at position 6.
- Impact: Enhanced hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.
Compound E : 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Ring System Variations
Compound F : 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1-cyclopentan]-4-one
Structural and Functional Comparison Table
Biological Activity
(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of benzopyrans, which are recognized for their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
- CAS Number : 1242843-10-2
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
The compound's spirocyclic structure contributes to its distinct chemical properties, enhancing its stability and reactivity compared to other benzopyran derivatives.
The biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is largely attributed to its interaction with various molecular targets within biological systems. These interactions can modulate multiple biochemical pathways, leading to potential therapeutic effects. The compound may act on enzymes, receptors, or other proteins, influencing cellular processes such as:
- Antioxidant Activity : Scavenging free radicals and inhibiting oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory pathways through enzyme inhibition.
- Antimicrobial Properties : Exhibiting activity against a range of pathogens.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Antioxidant Activity : Research indicates that the compound effectively scavenges free radicals, reducing oxidative damage in cellular models.
- Anti-inflammatory Effects : In vitro studies demonstrate that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains, suggesting potential as a therapeutic agent in infectious diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant effects in vitro with IC50 values comparable to established antioxidants. |
| Study 2 | Showed anti-inflammatory activity by reducing TNF-alpha levels in macrophage cultures. |
| Study 3 | Evaluated antimicrobial properties against Staphylococcus aureus and Candida albicans, with notable inhibition zones observed. |
Similar Compounds
The biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one can be compared with other related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one | Lacks spirocyclic structure | Moderate antioxidant activity |
| Coumarin | Benzopyran derivative | Antimicrobial and anticoagulant properties |
| Benzofuran | Fused benzene and furan ring | Antioxidant and anti-inflammatory properties |
The unique spirocyclic structure of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one enhances its reactivity and interaction with biological targets compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step cyclization and spiro-ring formation. Key steps include:
- Temperature Control : Maintain 70–80°C during benzopyran core formation to avoid side reactions (e.g., over-oxidation) .
- pH Sensitivity : Use buffered solutions (pH 6–7) to stabilize intermediates .
- Purification : Employ gradient elution in reverse-phase HPLC with C18 columns, as silica gel chromatography may degrade polar hydroxyl groups .
- Optimization : Design fractional factorial experiments to test variables (e.g., solvent polarity, catalyst loading) and monitor yields via LC-MS.
Q. How can the stereochemical configuration at the 2S position be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for absolute configuration determination .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of the (2S) enantiomer .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to acute oral toxicity (OSHA Category 4) and skin irritation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dust formation .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation of the 7-hydroxyl group .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved?
- Methodological Answer :
- NMR Discrepancies :
- Solvent Effects : Re-run H NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
- IR Absorbance : Use attenuated total reflectance (ATR)-FTIR to minimize sample preparation artifacts (e.g., KBr pellet inconsistencies) .
Q. What strategies are effective for elucidating the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
- Cytochrome P450 Inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) .
Q. How can computational modeling predict the compound’s reactivity in radical-mediated oxidation reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model H-atom transfer (HAT) and radical adduct formation .
- Transition State Analysis : Identify energy barriers for hydroxyl radical attack at the 5'-methyl group vs. the spiro-cyclohexane ring .
- Validation : Compare simulated UV-Vis spectra of radical intermediates with experimental EPR data .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with variations at the 5'-methyl (e.g., ethyl, isopropyl) and 7-hydroxy (e.g., methoxy, acetyloxy) positions .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) .
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
